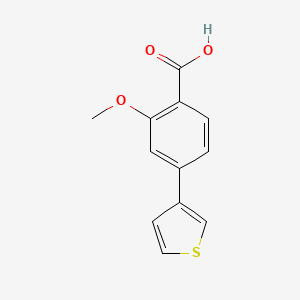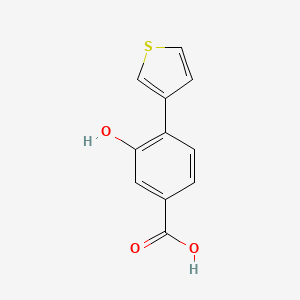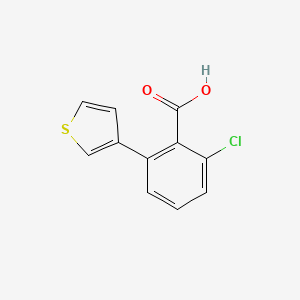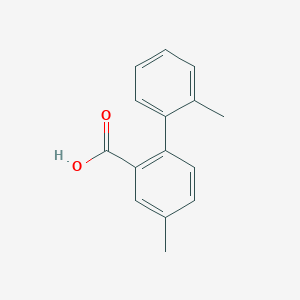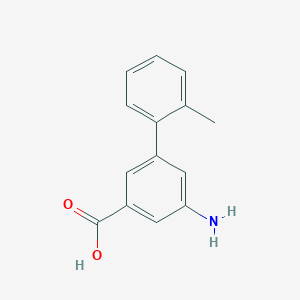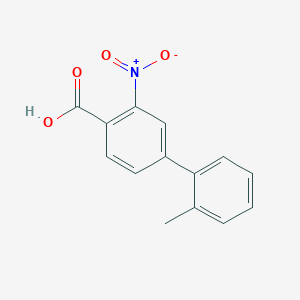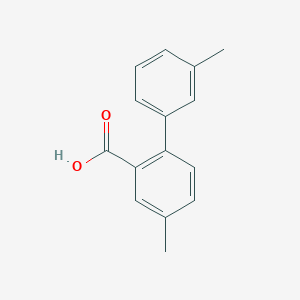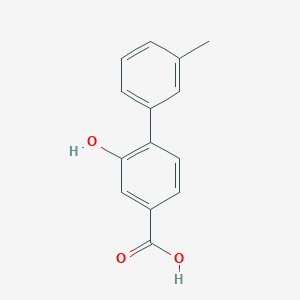
3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(3-methylphenyl)benzoic acid, also known as methyl vanillic acid (MVA), is a naturally occurring phenolic compound found in many plant species. It is a key intermediate in the synthesis of several important compounds and has been widely studied for its potential applications in various fields, including medicine, food science, and cosmetics.
Applications De Recherche Scientifique
MVA has a wide range of applications in scientific research. It has been used in the study of plant metabolism, as well as in the synthesis of various compounds, including antioxidants, anti-inflammatory agents, and antifungal agents. It has also been used as a biomarker for the presence of certain environmental pollutants, as well as for the detection of certain genetic mutations.
Mécanisme D'action
MVA has been shown to act as a potent antioxidant and anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and free radicals, thereby reducing inflammation and oxidative stress. Additionally, it has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
MVA has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties. Additionally, it has been found to possess neuroprotective effects, as well as to modulate the activity of certain enzymes involved in the metabolism of lipids, carbohydrates, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
MVA is a relatively safe and inexpensive compound, making it an ideal choice for laboratory experiments. Its relatively low toxicity makes it suitable for use in cell culture studies, as well as for use in animal studies. However, due to its relatively low solubility in water, it can be difficult to dissolve and may require the use of solvents to facilitate its dissolution.
Orientations Futures
Given the wide range of potential applications of MVA, there are a number of future directions that can be explored. These include further studies into its anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties, as well as further investigations into its potential neuroprotective effects. Additionally, further studies into the synthesis of MVA and its derivatives, as well as its potential use as a biomarker for certain environmental pollutants, are also needed.
Méthodes De Synthèse
MVA is synthesized from the reaction of 3-3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%benzoic acid and sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 110-120°C and yields a yield of 95%. The resulting product is then purified and crystallized to obtain the pure MVA.
Propriétés
IUPAC Name |
3-hydroxy-4-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXKZYCNHKGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688602 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-98-8 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

